molecular formula C22H16BrN3O2S2 B5221344 N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-bromo-4-methoxybenzamide

N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-bromo-4-methoxybenzamide

Cat. No.: B5221344
M. Wt: 498.4 g/mol
InChI Key: MDRKRGXDFDKZCQ-UHFFFAOYSA-N
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Description

N-{[4-(1,3-Benzothiazol-2-yl)phenyl]carbamothioyl}-3-bromo-4-methoxybenzamide is a complex organic compound that features a benzothiazole moiety, a bromine atom, and a methoxy group

Properties

IUPAC Name

N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-3-bromo-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3O2S2/c1-28-18-11-8-14(12-16(18)23)20(27)26-22(29)24-15-9-6-13(7-10-15)21-25-17-4-2-3-5-19(17)30-21/h2-12H,1H3,(H2,24,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRKRGXDFDKZCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-bromo-4-methoxybenzamide typically involves the following steps:

    Formation of the Benzothiazole Moiety: This can be achieved by the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone.

    Coupling Reaction: The benzothiazole derivative is then coupled with 4-isocyanatobenzene to form the intermediate compound.

    Introduction of the Bromine Atom: Bromination of the intermediate compound is carried out using bromine or a brominating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Reduced products include amines or alcohols.

    Substitution: Substituted products depend on the nucleophile used, such as amino or thiol derivatives.

Scientific Research Applications

N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-bromo-4-methoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Material Science: The compound’s luminescent properties make it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

    Biological Research: It is used as a probe in fluorescence microscopy to study cellular processes and protein interactions.

Mechanism of Action

The mechanism of action of N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-bromo-4-methoxybenzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases, which play a role in cell signaling and cancer progression.

    Pathway Modulation: It can modulate signaling pathways like the MAPK/ERK pathway, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-methoxybenzamide
  • 3,4-Dimethoxy-N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}benzamide

Uniqueness

N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-bromo-4-methoxybenzamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where halogenated derivatives are preferred.

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